

Application Notes and Protocols: Amdizalisib Xenograft Model for Follicular Lymphoma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K δ signaling pathway is crucial for the activation, proliferation, and survival of B-cells.[1] In many B-cell malignancies, including follicular lymphoma (FL), this pathway is aberrantly activated, making PI3K δ a key therapeutic target.[1] **Amdizalisib** has shown promising anti-tumor activity in preclinical models of B-cell lymphoma and is under clinical investigation for the treatment of relapsed or refractory follicular lymphoma.[2]

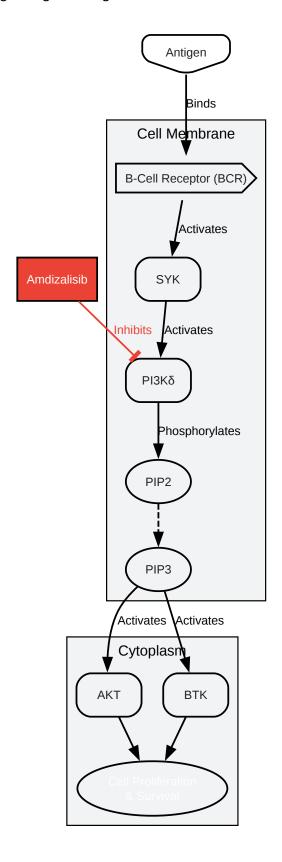
These application notes provide a detailed protocol for establishing and utilizing a follicular lymphoma xenograft model to evaluate the in vivo efficacy of **amdizalisib**. The protocol is based on established methodologies for similar PI3K δ inhibitors and follicular lymphoma cell lines.

Signaling Pathway

The PI3Kδ pathway plays a central role in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This cascade ultimately promotes



cell proliferation, survival, and differentiation. **Amdizalisib** selectively inhibits PI3K δ , thereby blocking this pro-survival signaling in malignant B-cells.





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Caption: PI3Kδ Signaling Pathway Inhibition by **Amdizalisib**.

Experimental Protocols

This section details the protocol for a follicular lymphoma xenograft study to evaluate the efficacy of **amdizalisib**.

Cell Line Selection and Culture

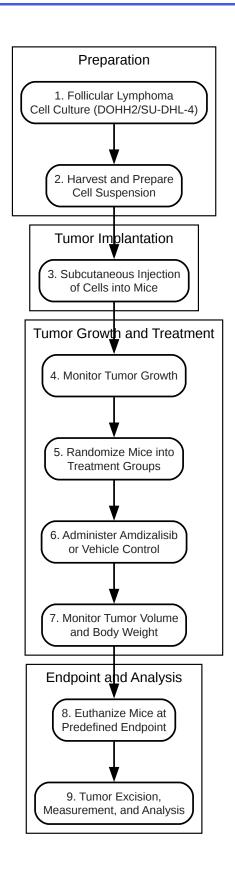
- Cell Lines: DOHH2 or SU-DHL-4 are commonly used human follicular lymphoma cell lines suitable for xenograft studies.
- Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
 Cells should be in the logarithmic growth phase at the time of implantation.

Animal Model

- Species: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains, are required to prevent graft rejection.
- Age/Sex: 6-8 week old female mice are typically used.
- Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Experimental Workflow





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Caption: Experimental Workflow for Amdizalisib Xenograft Model.



Detailed Methodology

- Cell Preparation for Implantation:
 - Harvest follicular lymphoma cells (DOHH2 or SU-DHL-4) during the logarithmic growth phase.
 - Wash the cells twice with sterile phosphate-buffered saline (PBS).
 - \circ Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 μ L. Keep the cell suspension on ice.
- Tumor Implantation:
 - Anesthetize the mice.
 - \circ Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
- Tumor Growth Monitoring and Group Randomization:
 - Monitor the mice for tumor formation.
 - Measure tumor dimensions twice weekly using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Amdizalisib Preparation and Administration:
 - Amdizalisib is an oral inhibitor.[3] Preclinical pharmacokinetic studies of amdizalisib have been conducted, and this information can guide formulation.
 - Prepare a formulation of amdizalisib for oral gavage. A common vehicle for preclinical oral formulations is 0.5% carboxymethylcellulose (CMC) in water.



- \circ The dosage will need to be optimized, but based on preclinical studies of PI3K δ inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, can be considered.
- The control group should receive the vehicle only.
- Efficacy Evaluation:
 - Administer amdizalisib or vehicle for a predefined period (e.g., 21-28 days).
 - Measure tumor volume and body weight twice weekly.
 - Monitor the animals for any signs of toxicity.
 - The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1
 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
- Endpoint and Tissue Collection:
 - Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

Data Presentation

The following table presents representative data from a preclinical study of a PI3K δ inhibitor in a lymphoma xenograft model. While specific in vivo efficacy data for **amdizalisib** in a follicular lymphoma xenograft model is not publicly available, the data below from a similar compound, idelalisib, can serve as a reference for expected outcomes.



Treatment Group	Dosage	Administration Route	Mean Tumor Volume at Day 21 (mm³)	Tumor Growth Inhibition (%)
Vehicle Control	-	Oral Gavage	1250 ± 150	-
Idelalisib	50 mg/kg, BID	Oral Gavage	480 ± 95	61.6

Note: This data is representative and based on studies of other PI3K δ inhibitors. Actual results with **amdizalisib** may vary.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of **amdizalisib** in a follicular lymphoma xenograft model. The successful implementation of this model will enable researchers to assess the anti-tumor activity of **amdizalisib** and to conduct further pharmacodynamic and biomarker studies, ultimately supporting its clinical development for the treatment of follicular lymphoma.

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